molecular formula C22H26N6O3 B11433796 5-amino-1-(2-((4-isopropylphenyl)amino)-2-oxoethyl)-N-(4-methoxybenzyl)-1H-1,2,3-triazole-4-carboxamide

5-amino-1-(2-((4-isopropylphenyl)amino)-2-oxoethyl)-N-(4-methoxybenzyl)-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B11433796
M. Wt: 422.5 g/mol
InChI Key: QVBJDCIJFKNZCN-UHFFFAOYSA-N
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Description

5-AMINO-N-[(4-METHOXYPHENYL)METHYL]-1-({[4-(PROPAN-2-YL)PHENYL]CARBAMOYL}METHYL)-1H-1,2,3-TRIAZOLE-4-CARBOXAMIDE is a complex organic compound with potential applications in various fields, including medicinal chemistry and materials science. This compound features a triazole ring, which is known for its stability and versatility in chemical reactions.

Preparation Methods

The synthesis of 5-AMINO-N-[(4-METHOXYPHENYL)METHYL]-1-({[4-(PROPAN-2-YL)PHENYL]CARBAMOYL}METHYL)-1H-1,2,3-TRIAZOLE-4-CARBOXAMIDE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the formation of the triazole ring through a cyclization reaction, followed by the introduction of the amino and carbamoyl groups under controlled conditions. Industrial production methods may involve optimizing reaction conditions to maximize yield and purity, often using catalysts and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: It can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others, using reagents like halogens or nucleophiles.

    Common Reagents and Conditions: Typical reagents include acids, bases, and organic solvents, with reaction conditions such as temperature and pH being carefully controlled to achieve the desired products.

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound’s interactions with biological molecules make it a candidate for drug development and biochemical studies.

    Medicine: Its potential therapeutic properties are being explored for the treatment of various diseases.

    Industry: The compound’s stability and reactivity make it useful in the development of new materials and industrial processes.

Mechanism of Action

The mechanism of action of 5-AMINO-N-[(4-METHOXYPHENYL)METHYL]-1-({[4-(PROPAN-2-YL)PHENYL]CARBAMOYL}METHYL)-1H-1,2,3-TRIAZOLE-4-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to therapeutic effects. The compound’s structure allows it to bind to these targets with high affinity, influencing their activity and resulting in the desired biological outcomes.

Comparison with Similar Compounds

When compared to similar compounds, 5-AMINO-N-[(4-METHOXYPHENYL)METHYL]-1-({[4-(PROPAN-2-YL)PHENYL]CARBAMOYL}METHYL)-1H-1,2,3-TRIAZOLE-4-CARBOXAMIDE stands out due to its unique combination of functional groups and structural features Similar compounds include other triazole derivatives and carbamoyl-containing molecules, which may share some properties but differ in their specific applications and reactivity

Properties

Molecular Formula

C22H26N6O3

Molecular Weight

422.5 g/mol

IUPAC Name

5-amino-N-[(4-methoxyphenyl)methyl]-1-[2-oxo-2-(4-propan-2-ylanilino)ethyl]triazole-4-carboxamide

InChI

InChI=1S/C22H26N6O3/c1-14(2)16-6-8-17(9-7-16)25-19(29)13-28-21(23)20(26-27-28)22(30)24-12-15-4-10-18(31-3)11-5-15/h4-11,14H,12-13,23H2,1-3H3,(H,24,30)(H,25,29)

InChI Key

QVBJDCIJFKNZCN-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=C(C=C1)NC(=O)CN2C(=C(N=N2)C(=O)NCC3=CC=C(C=C3)OC)N

Origin of Product

United States

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